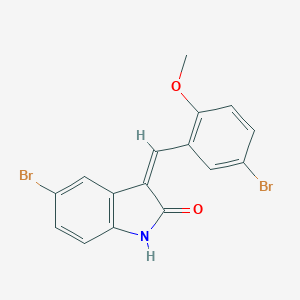
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BMBI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of indole derivatives and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of PKC. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound may disrupt these processes, leading to its observed effects on tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant properties by scavenging reactive oxygen species. These effects suggest that this compound may have potential applications in cancer treatment and inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a PKC inhibitor and its effects on cellular processes. Another direction is to explore its potential as a fluorescent probe for imaging studies. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications. Finally, more research is needed to investigate its potential applications in other scientific fields, such as neurobiology and immunology.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. Its potential applications in cancer treatment, inflammation-related diseases, and imaging studies make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and potential applications in other scientific fields.
Méthodes De Synthèse
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting with 5-bromo-2-methoxybenzaldehyde and 5-bromoindole-3-acetic acid. The reaction involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and palladium on carbon. The final product is obtained through recrystallization and purification processes. The yield of the synthesis method ranges from 50-70%.
Applications De Recherche Scientifique
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also shown potential as an inhibitor of protein kinase C (PKC), which is a key enzyme involved in various cellular processes. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging studies.
Propriétés
Formule moléculaire |
C16H11Br2NO2 |
|---|---|
Poids moléculaire |
409.07 g/mol |
Nom IUPAC |
(3Z)-5-bromo-3-[(5-bromo-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11Br2NO2/c1-21-15-5-3-10(17)6-9(15)7-13-12-8-11(18)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
Clé InChI |
DHAZADOCYBAZEV-QPEQYQDCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307936.png)
![1-[6-(2,5-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307937.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307938.png)
![4-[7-Acetyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B307939.png)
![4-chloro-3-({[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B307940.png)
![7-{(4-Chloro-3-nitrophenyl)[(4-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B307942.png)
![6-(6-Methyl-2-pyridinyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307943.png)
![6-(2,4-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307947.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307948.png)
![6-(2-Methoxy-1-naphthyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307949.png)
![1-[6-(2,4-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307951.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307953.png)
![Methyl 4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307954.png)
![3-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307956.png)